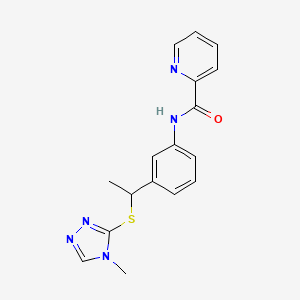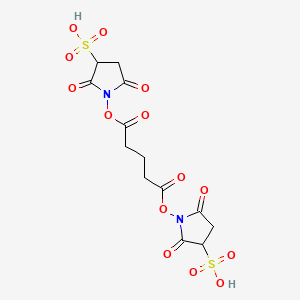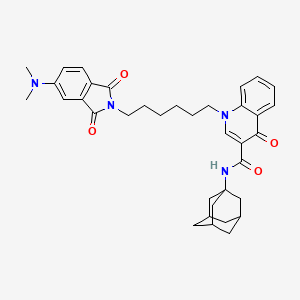![molecular formula C34H50N4O9 B11932356 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « Acide 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-diméthyl-4-[[(2S)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tétrahydronaphtalén-2-yl]oxy]butanoïque » est une molécule organique complexe qui pourrait avoir des applications dans différents domaines comme la chimie, la biologie et la médecine. Ce composé présente plusieurs groupes fonctionnels, y compris des amides, des esters et des cycles oxazepine, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, y compris la formation du cycle oxazepine, l’introduction des groupes diméthyles et le couplage de divers dérivés d’acides aminés. Les réactifs couramment utilisés dans ces réactions comprennent des groupes protecteurs comme le tert-butoxycarbonyl (Boc) et des agents de couplage comme la dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ces molécules complexes repose souvent sur des synthétiseurs automatisés et des techniques de criblage à haut débit pour optimiser les conditions de réaction et les rendements. L’utilisation de la chimie en flux et du traitement continu peut également améliorer l’efficacité et la capacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, y compris :
Oxydation : Conversion des groupes alcools en cétones ou en aldéhydes.
Réduction : Réduction des cétones ou des aldéhydes en alcools.
Substitution : Réactions de substitution nucléophile impliquant les groupes amide ou ester.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d’acyles dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l’oxydation des groupes alcools produirait des cétones ou des aldéhydes, tandis que la réduction des cétones produirait des alcools.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec des macromolécules biologiques comme les protéines et les acides nucléiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, comme l’inhibition enzymatique ou la modulation des récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, comme les enzymes ou les récepteurs. La présence de plusieurs groupes fonctionnels lui permet de former diverses interactions non covalentes, y compris des liaisons hydrogène, des interactions hydrophobes et des forces de van der Waals. Ces interactions peuvent moduler l’activité des molécules cibles, conduisant aux effets biologiques ou chimiques souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-diméthyl-4-[[(2S)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tétrahydronaphtalén-2-yl]oxy]butanoïque : Un composé similaire avec de légères variations dans les groupes fonctionnels ou la stéréochimie.
Acide 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-diméthyl-4-[[(2S)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tétrahydronaphtalén-2-yl]oxy]butanoïque : Un autre composé similaire avec des substituants ou des structures cycliques différents.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec plusieurs cibles moléculaires en fait un outil précieux en recherche scientifique et dans les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C34H50N4O9 |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid |
InChI |
InChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1 |
Clé InChI |
DEMXROZKCRNOIT-KYLNZKAQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)
![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)

